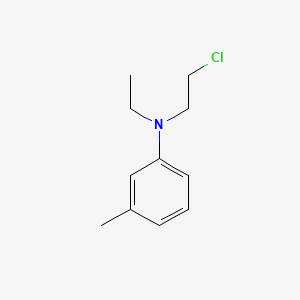

N-(2-chloroethyl)-N-ethyl-3-methylaniline

Übersicht

Beschreibung

N-(2-chloroethyl)-N-ethyl-3-methylaniline, or CEME, is an aniline derivative that is used in a wide range of scientific research applications. CEME has a variety of biochemical and physiological effects, and it is used in lab experiments to study a variety of topics, from drug metabolism to cell signaling.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Repair Mechanisms

N-(2-chloroethyl)-N-ethyl-3-methylaniline, as part of the nitrosoureas family, is recognized for its ability to create DNA inter-strand cross-links. This process involves the addition of a chloroethyl group to the DNA, forming monoadducts, which can then interact with the opposite DNA strand. The time lag between monoadduct formation and cross-linking allows for DNA repair mechanisms to act, potentially preventing the cross-linking process. This interaction is critical in understanding the cellular response to DNA damage and the mechanisms involved in DNA repair (Erickson et al., 1980).

Antitumor Properties

The compound's derivatives are utilized in cancer treatment due to their DNA cross-linking properties. Mechlorethamine, a nitrogen mustard and analog of N-(2-chloroethyl)-N-ethyl-3-methylaniline, forms DNA-protein cross-links (DPCs) that hinder DNA replication, contributing to its antitumor effects. This provides insights into the compound's potential role in cancer therapy (Michaelson-Richie et al., 2011).

Synthesis of Derivatives for Improved Antitumor Activity

Modifications of N-(2-chloroethyl)-N-ethyl-3-methylaniline have led to derivatives with enhanced antitumor activities. The synthesis of these derivatives, such as those involving the introduction of methylsulfinyl or methylsulfonyl groups, has shown promising antitumor results, highlighting the compound's potential in developing more effective cancer treatments (Madelmont et al., 1985).

Drug Metabolism and Bioactivation Studies

Studies on the metabolism of similar compounds, like chloroacetamide herbicides, in human and rat liver microsomes have provided insights into the metabolic pathways and bioactivation processes of these compounds. This research is crucial for understanding the pharmacokinetics and potential toxicological impacts of N-(2-chloroethyl)-N-ethyl-3-methylaniline and its analogs (Coleman et al., 2000).

Wirkmechanismus

Target of Action

N-(2-chloroethyl)-N-ethyl-3-methylaniline, also known as N-Ethyl-N-chloroethyl-3-toluidine, is a compound that has been studied for its potential anticancer activity . The primary targets of N-(2-chloroethyl)-N-ethyl-3-methylaniline are the DNA bases in cancer cells . This compound is known to interact with the DNA, causing damage and preventing cell duplication .

Mode of Action

N-(2-chloroethyl)-N-ethyl-3-methylaniline interacts with its targets by binding to the DNA, crosslinking two strands, and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This interaction results in changes in the DNA structure, which can lead to cell death .

Biochemical Pathways

The action of N-(2-chloroethyl)-N-ethyl-3-methylaniline affects several biochemical pathways. The compound is known to generate isocyanates along with other metabolites . These metabolites can further interact with DNA, leading to the formation of DNA adducts . The formation of these adducts can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

Similar compounds such as nitrogen mustards are known to have a short biological half-life . They are rapidly absorbed and distributed in the body, and their metabolism involves the formation of various metabolites . The impact of these properties on the bioavailability of N-(2-chloroethyl)-N-ethyl-3-methylaniline is yet to be determined.

Result of Action

The molecular and cellular effects of N-(2-chloroethyl)-N-ethyl-3-methylaniline’s action primarily involve DNA damage and cell death . The compound’s interaction with DNA leads to the formation of DNA adducts, which can disrupt normal cellular processes and lead to cell death . This makes N-(2-chloroethyl)-N-ethyl-3-methylaniline a potential anticancer agent .

Action Environment

The action, efficacy, and stability of N-(2-chloroethyl)-N-ethyl-3-methylaniline can be influenced by various environmental factors. For instance, the compound has been shown to be quite efficient even under hypoxic conditions, which are commonly found in tumor environments . .

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRPOOIAFCOLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066809 | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)-N-ethyl-3-methylaniline | |

CAS RN |

22564-43-8 | |

| Record name | N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22564-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022564438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

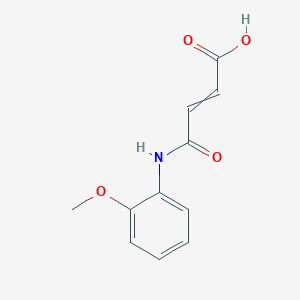

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

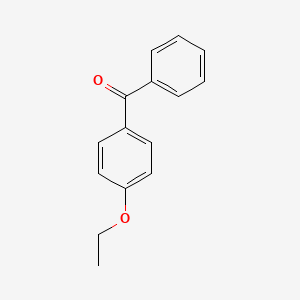

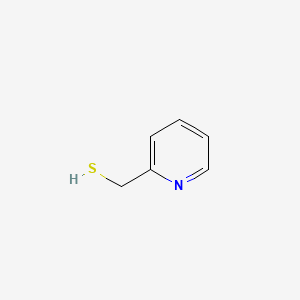

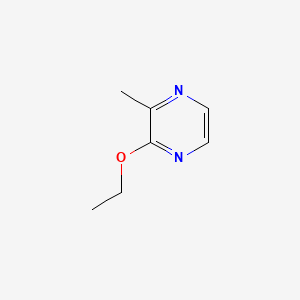

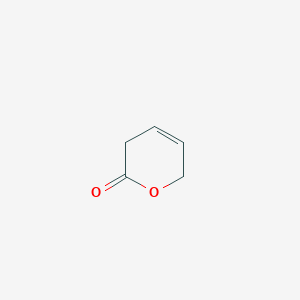

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)